molecular formula C16H16N2O B11862351 2-amino-N-(2,3-dihydro-1H-inden-2-yl)benzamide CAS No. 450348-99-9

2-amino-N-(2,3-dihydro-1H-inden-2-yl)benzamide

Cat. No.: B11862351
CAS No.: 450348-99-9
M. Wt: 252.31 g/mol
InChI Key: XXOKIKKIMRAIDZ-UHFFFAOYSA-N
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Description

2-amino-N-(2,3-dihydro-1H-inden-2-yl)benzamide is a compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,3-dihydro-1H-inden-2-yl)benzamide typically involves the reaction of 2,3-dihydro-1H-indene-2-amine with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2,3-dihydro-1H-inden-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-amino-N-(2,3-dihydro-1H-inden-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-(2,3-dihydro-1H-inden-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid
  • 2-amino-2,3-dihydro-1H-indene-5-carboxamide

Uniqueness

Compared to similar compounds, 2-amino-N-(2,3-dihydro-1H-inden-2-yl)benzamide exhibits unique properties due to its specific molecular structure. This uniqueness can result in distinct biological activities and applications, making it a valuable compound for research and development.

Biological Activity

2-amino-N-(2,3-dihydro-1H-inden-2-yl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound features an indene moiety that is significant for its biological properties. The general structure can be represented as follows:

C13H13N2O\text{C}_{13}\text{H}_{13}\text{N}_{2}\text{O}

This structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that the compound may modulate the activity of certain kinases and receptors associated with cancer progression and inflammation. For instance, it has been noted to inhibit discoidin domain receptor 1 (DDR1), which plays a role in collagen-induced signaling pathways that promote epithelial-mesenchymal transition (EMT) in cancer cells .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to suppress the proliferation of various cancer cell lines. For example, one study reported that related compounds showed significant inhibition of pancreatic cancer cell growth by targeting DDR1 signaling pathways .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (nM)Mechanism
7fPancreatic Cancer14.9DDR1 Inhibition
7fColon CancerTBDEMT Suppression

Anti-inflammatory Properties

Additionally, this compound has been investigated for its anti-inflammatory effects. It may exert these effects by inhibiting pro-inflammatory cytokines and mediators involved in chronic inflammation .

Table 2: Summary of Anti-inflammatory Activity

Study ReferenceInflammatory ModelEffect Observed
In vitro cytokine assayReduced IL-6 levels
Animal model of arthritisDecreased swelling

Case Studies and Research Findings

A series of studies have been conducted to elucidate the biological activity of related compounds and their derivatives:

  • Study on DDR1 Inhibition : A study synthesized various derivatives of 2-amino compounds aimed at inhibiting DDR1. One compound exhibited an IC50 value of 14.9 nM against DDR1, demonstrating significant potential for therapeutic applications in cancer treatment .
  • Antimicrobial Activity : Related compounds have shown antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated MIC values comparable to standard antibiotics like ciprofloxacin .
  • Cell Viability Studies : Research on cell viability indicated that certain derivatives could protect pancreatic β-cells from endoplasmic reticulum stress-induced apoptosis, suggesting a broader therapeutic potential beyond oncology .

Properties

CAS No.

450348-99-9

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

2-amino-N-(2,3-dihydro-1H-inden-2-yl)benzamide

InChI

InChI=1S/C16H16N2O/c17-15-8-4-3-7-14(15)16(19)18-13-9-11-5-1-2-6-12(11)10-13/h1-8,13H,9-10,17H2,(H,18,19)

InChI Key

XXOKIKKIMRAIDZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3N

Origin of Product

United States

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